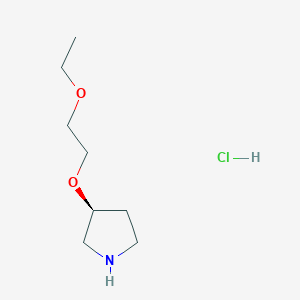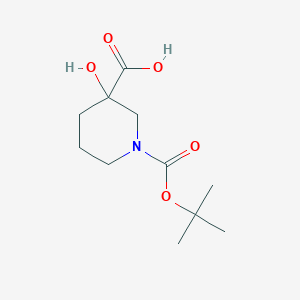
1-(1-乙基-1H-咪唑-2-基)哌嗪二盐酸盐
描述
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride is a chemical compound with the CAS Number: 1216433-63-4 . It has a molecular weight of 253.17 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride . The InChI Code is 1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H .Physical and Chemical Properties Analysis
The compound is solid in its physical form .科学研究应用
代谢和分布
芳基哌嗪衍生物,包括1-(1-乙基-1H-咪唑-2-基)哌嗪二盐酸盐,已显示出显著的前系统和系统代谢,主要涉及通过CYP3A4的N-去烷基化生成1-芳基哌嗪。这些代谢物展现出一系列效应,特别是与5-羟色胺受体相关,并在包括大脑在内的组织中广泛分布。它们在大脑或血液中的水平可能超过母化合物,突显了它们的药理学重要性。代谢物与母药比值的个体变异归因于CYP3A4和CYP2D6表达和活性的差异 (Caccia, 2007)。
药理学概况
哌嗪衍生物以其治疗应用而闻名,广泛应用于具有抗精神病、抗组胺、抗抑郁、抗癌、抗病毒、抗炎等性质的一系列药物中。在哌嗪核上取代模式的修改会导致所得分子的药用潜力存在显著差异。该综述强调了基于哌嗪的分子的多功能潜力,将其视为有前途的药物发现构建块,暗示取代基的改变显著影响其药代动力学和药效动力学特性 (Rathi, Syed, Shin, & Patel, 2016)。
抗微生物应用
抗结核活性
哌嗪已成为设计强效抗分枝杆菌药物的关键构建块,特别是针对结核分枝杆菌。几种含有哌嗪作为必要亚单位的分子已报道对多药耐药和极端耐药结核菌株均有显著活性。该综述侧重于强效基于哌嗪的抗结核分子的设计、原理和构效关系,为药物化学家提供开发有效抗分枝杆菌药物的见解 (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020)。
作用机制
Target of Action
Imidazole derivatives, which this compound is a part of, are known to exhibit a broad range of biological activities . They are involved in many biological processes and can interact with various targets, including enzymes, receptors, and ion channels .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, which could result in a range of molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride . These factors could include the pH of the environment, the presence of other molecules, and temperature, among others.
生化分析
Biochemical Properties
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of specific genes involved in metabolic pathways, thereby altering the metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding often results in conformational changes that either enhance or inhibit the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy .
Dosage Effects in Animal Models
The effects of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes .
Metabolic Pathways
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the levels of metabolites within the cell. This compound can alter the metabolic flux, leading to changes in the concentration of key metabolites and affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The distribution pattern can significantly influence the compound’s activity and efficacy .
Subcellular Localization
1-(1-ethyl-1H-imidazol-2-yl)piperazine dihydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with target biomolecules and subsequent biochemical effects .
属性
IUPAC Name |
1-(1-ethylimidazol-2-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4.2ClH/c1-2-12-8-5-11-9(12)13-6-3-10-4-7-13;;/h5,8,10H,2-4,6-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTNUFZGHHWPQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(Trifluoromethyl)thien-2-YL]ethanamine](/img/structure/B1404858.png)








![Benzyl 2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B1404871.png)

![[1-(Pyridin-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1404874.png)


